Cas no 951885-31-7 (Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate)
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate
- ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate
- MFCD09800991
- BS-23557
- ETHYL5-(2,3-DICHLOROPHENYL)OXAZOLE-4-CARBOXYLATE
- AKOS010897431
- 951885-31-7
- DTXSID70650056
- 5-(2,3-Dichloro-phenyl)-oxazole-4-carboxylic acid ethyl ester
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- MDL: MFCD09800991
- Inchi: 1S/C12H9Cl2NO3/c1-2-17-12(16)10-11(18-6-15-10)7-4-3-5-8(13)9(7)14/h3-6H,2H2,1H3
- InChI Key: AJTQIRIQDDBKNL-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C1=C(C(=O)OCC)N=CO1)Cl
Computed Properties
- Exact Mass: 284.99600
- Monoisotopic Mass: 284.996
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3A^2
- XLogP3: 3.8
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 405.2±45.0 °C at 760 mmHg
- Flash Point: 405.2 °C at 760 mmHg
- PSA: 52.33000
- LogP: 3.82510
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215831-1g |
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate |
951885-31-7 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 215831-5g |
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate |
951885-31-7 | 95% | 5g |
£225.00 | 2022-03-01 | |
| Chemenu | CM191262-25g |
ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate |
951885-31-7 | 95% | 25g |
$534 | 2021-08-05 | |
| TRC | E915875-100mg |
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate |
951885-31-7 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E915875-250mg |
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate |
951885-31-7 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | E915875-500mg |
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate |
951885-31-7 | 500mg |
$92.00 | 2023-05-18 | ||
| TRC | E915875-1g |
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate |
951885-31-7 | 1g |
$133.00 | 2023-05-18 | ||
| Apollo Scientific | OR11673-1g |
Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate |
951885-31-7 | 1g |
£165.00 | 2023-08-31 | ||
| abcr | AB237235-1 g |
Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate; . |
951885-31-7 | 1 g |
€144.00 | 2023-07-20 | ||
| abcr | AB237235-5 g |
Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate; . |
951885-31-7 | 5 g |
€348.00 | 2023-07-20 |
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate Suppliers
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate (CAS No. 951885-31-7): A Comprehensive Overview
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate (CAS No. 951885-31-7) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention for its potential applications. This compound belongs to the oxazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and pharmaceutical relevance.
The molecular structure of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate consists of an oxazole ring substituted with a 2,3-dichlorophenyl group and an ethyl ester at the 4-position of the oxazole ring. This particular arrangement of functional groups makes it a versatile scaffold for further chemical modifications and derivatization, which can be exploited to develop novel therapeutic agents.
In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. These compounds have shown promise in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The presence of the 2,3-dichlorophenyl group in Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate enhances its potential bioactivity by introducing electron-withdrawing effects and increasing lipophilicity, which can improve membrane permeability and binding affinity to biological targets.
One of the most compelling aspects of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate is its role as a key intermediate in the synthesis of more complex pharmaceutical molecules. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its utility in generating derivatives with enhanced potency against certain kinases and transcription factors, which are critical in cancer therapy.
The synthesis of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the oxazole core through cyclization reactions involving appropriate precursors. Subsequent chlorination and esterification steps introduce the 2,3-dichlorophenyl group and the ethyl ester moiety, respectively. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity in these transformations.
The pharmacological profile of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate has been extensively studied in preclinical models. Initial investigations have highlighted its potential as an antimicrobial agent, showing activity against a range of bacterial and fungal strains. The mechanism of action appears to involve disruption of essential cellular processes such as DNA replication and protein synthesis. Additionally, preliminary data suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
In the realm of anticancer research, Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate has shown promise as a lead compound for developing novel chemotherapeutic agents. Its ability to interact with specific targets on cancer cells makes it a valuable starting point for structure-activity relationship (SAR) studies. By systematically modifying its molecular structure, researchers aim to enhance its potency while minimizing off-target effects. These efforts have led to the identification of several promising derivatives with improved pharmacokinetic profiles.
The chemical stability and solubility characteristics of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate are also critical factors that influence its pharmaceutical applicability. Studies have demonstrated that this compound exhibits good stability under standard storage conditions but may degrade under extreme pH or temperature conditions. Solubility studies indicate that it is more soluble in organic solvents than in water, which may impact its formulation as an oral or injectable drug product.
The future development of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate as a therapeutic agent will likely involve collaboration between academic researchers and pharmaceutical companies. Such partnerships can facilitate rapid translation from laboratory discoveries to clinical trials, ultimately bringing new treatments to patients in need. Additionally, advancements in computational chemistry and artificial intelligence are expected to accelerate the design and optimization process by predicting novel derivatives with enhanced biological activity.
In conclusion, Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate (CAS No. 951885-31-7) represents a promising compound with significant potential in pharmaceutical research and development. Its unique molecular structure and diverse biological activities make it a valuable scaffold for further exploration. As research continues to uncover new applications for this compound, it is poised to play a crucial role in the development of next-generation therapeutics.
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